molecular formula C10H18O3 B1528767 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid CAS No. 1343801-90-0

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

Cat. No.: B1528767
CAS No.: 1343801-90-0
M. Wt: 186.25 g/mol
InChI Key: CAQOXHNBVLCOGG-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is an organic compound with the molecular formula C10H18O3. It is a derivative of oxane, featuring an isopropyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid typically involves the reaction of oxane derivatives with isopropyl groups under controlled conditions. One common method includes the use of tetrahydro-2H-pyran-4-yl acetic acid as a starting material, which undergoes isopropylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Propan-2-yl)oxan-4-yl]propanoic acid
  • 2-[2-(Propan-2-yl)oxan-4-yl]butanoic acid
  • 2-[2-(Propan-2-yl)oxan-4-yl]pentanoic acid

Uniqueness

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is unique due to its specific structural features, such as the presence of an isopropyl group and an acetic acid moiety. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2-propan-2-yloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQOXHNBVLCOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 2
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 3
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 4
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 5
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
Reactant of Route 6
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

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